molecular formula C23H25N3OS B2843341 8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-80-9

8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2843341
CAS No.: 872199-80-9
M. Wt: 391.53
InChI Key: GFIZGCNXYXJULC-UHFFFAOYSA-N
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Description

8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a nitrogen- and sulfur-containing heterocyclic compound featuring a spirocyclic core. Its structure includes a 1,4,8-triazaspiro[4.5]dec-3-ene scaffold substituted with an ethyl group at position 8, a phenyl group at position 3, and a 2-methylbenzoyl moiety at position 1.

Properties

IUPAC Name

(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-3-25-15-13-23(14-16-25)24-20(18-10-5-4-6-11-18)22(28)26(23)21(27)19-12-8-7-9-17(19)2/h4-12H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIZGCNXYXJULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological properties. The molecular formula is C23H24N3OSC_{23}H_{24}N_3OS and it features a thione functional group which is critical for its activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that it induces apoptosis through the activation of caspase pathways.

Key Findings:

  • MCF-7 Cells: IC50 value of 15 µM after 48 hours.
  • A549 Cells: Induction of apoptosis confirmed via flow cytometry.

3. Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Serotonin Receptors: Modulation of serotonin pathways may explain some neuropharmacological effects.
  • Enzyme Inhibition: The thione group may act as a competitive inhibitor for certain enzymes involved in metabolic processes.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives based on the triazaspiro framework. The study found that modifications to the benzoyl moiety significantly enhanced both antimicrobial and anticancer activities, suggesting structure-activity relationships that could guide future drug development.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Price (USD)
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-...-2-thione 872199-78-5 C₂₂H₂₂FN₃OS 395.49 4-Fluorobenzoyl, Ethyl 90% $402–$639
8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-...-2-thione 872199-79-6 C₂₂H₂₂FN₃OS 395.49 3-Fluorobenzoyl, Ethyl N/A N/A
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 892299-50-2 C₁₄H₁₇N₃S 259.37 Methyl 95% Discontinued
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4602-36-2 C₁₄H₁₆N₂S 244.36 None (Diazaspiro core) N/A N/A

Key Research Findings and Implications

Methyl or ethyl groups on the spiro core influence lipophilicity and metabolic stability . The ethyl group in the target compound may provide superior steric shielding compared to methyl analogs, delaying enzymatic degradation .

Structural Rigidity :

  • The 1,4,8-triazaspiro[4.5]dec-3-ene core offers greater conformational diversity than diazaspiro derivatives, enabling interactions with diverse biological targets .

Synthetic Accessibility :

  • Compounds like 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione are commercially available but discontinued, suggesting challenges in large-scale synthesis or niche applications .

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